3-Bromo-7-chlorothieno[3,2-b]pyridine
CAS No.:
Cat. No.: VC14408328
Molecular Formula: C7H3BrClNS
Molecular Weight: 248.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3BrClNS |
|---|---|
| Molecular Weight | 248.53 g/mol |
| IUPAC Name | 3-bromo-7-chlorothieno[3,2-b]pyridine |
| Standard InChI | InChI=1S/C7H3BrClNS/c8-4-3-11-7-5(9)1-2-10-6(4)7/h1-3H |
| Standard InChI Key | OJODRTVXLGGRAB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C(=CSC2=C1Cl)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound belongs to the thieno[3,2-b]pyridine family, characterized by a fused bicyclic system comprising a thiophene ring (five-membered, sulfur-containing) and a pyridine ring (six-membered, nitrogen-containing). Bromine and chlorine substituents occupy the 3- and 7-positions, respectively, conferring distinct electronic and steric properties .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1334645-51-0 | |
| Molecular Formula | ||
| Molecular Weight | 248.53 g/mol | |
| Boiling Point | 325.5 ± 37.0 °C | |
| Density | 1.849 ± 0.06 g/cm³ | |
| Melting Point | 176–178 °C (sublimation) |
Spectroscopic Data
-
NMR: The -NMR spectrum exhibits signals for aromatic protons at δ 7.8–8.2 ppm, with deshielding effects due to electron-withdrawing halogens .
-
Mass Spectrometry: ESI-MS shows a base peak at m/z 248.53 (M), consistent with the molecular ion .
Synthesis and Optimization
Halogenation Strategies
The synthesis typically involves bromination of 7-chlorothieno[3,2-b]pyridine precursors. A reported method uses N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled heating :
Reaction Scheme:
Table 2: Synthesis Conditions and Yield
| Parameter | Detail | Source |
|---|---|---|
| Starting Material | 7-Chlorothieno[3,2-b]pyridine | |
| Reagent | N-Bromosuccinimide (NBS) | |
| Solvent | Dimethylformamide (DMF) | |
| Temperature | 40–60°C | |
| Reaction Time | 4–7 days | |
| Yield | 35% (isolated) |
Challenges and Improvements
-
Regioselectivity: Bromination at the 3-position is favored due to the electron-deficient nature of the pyridine ring .
-
Purity: Flash column chromatography (10% hexane in dichloromethane) achieves >95% purity .
Chemical Reactivity and Applications
Pharmaceutical Research
The compound serves as a key intermediate in kinase inhibitor development. Its thieno[3,2-b]pyridine scaffold weakly interacts with kinase hinge regions, enabling selective targeting of understudied kinases like Haspin and CDKLs .
Case Study: Kinase Inhibition
-
Target: Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase)
-
Inhibitor: Derivatives of 3-bromo-7-chlorothieno[3,2-b]pyridine exhibit IC values <100 nM .
-
Selectivity: >100-fold selectivity over 468 human kinases, attributed to unique back-pocket binding .
Materials Science
Halogenated thienopyridines are precursors for optoelectronic materials. Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to construct π-conjugated systems for organic semiconductors .
Comparative Analysis with Analogues
Positional Isomerism
-
2-Bromo-7-chloro Derivative (CAS 225385-05-7): Bromine at the 2-position reduces steric hindrance, altering reactivity .
-
3-Bromo-5-chloro Derivative (CAS 912332-40-2): Lower melting point (162°C) due to reduced symmetry .
Table 3: Comparative Properties of Halogenated Thienopyridines
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume